![molecular formula C32H34N4O3 B12365708 4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)
4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine 是一种复杂的有机化合物 ,属于吲哚衍生物 类。吲哚衍生物以其多种生物活性而闻名,广泛应用于药物化学。该化合物具有独特的结构,结合了吲哚部分、喹唑啉环和吗啉基团,使其成为各个科学研究领域的关注对象。
准备方法
合成路线和反应条件
4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine 的合成通常涉及从容易获得的前体开始的多步反应。一种常见的合成路线包括:
吲哚部分的形成: 吲哚环可以通过费歇尔吲哚合成法合成,其中苯肼在酸性条件下与醛或酮反应。
喹唑啉环的形成: 喹唑啉环可以通过邻氨基苯甲酸衍生物与甲酰胺或其他合适的试剂缩合来构建。
连接吲哚和喹唑啉环: 吲哚和喹唑啉环通过醚化反应通过丙基链连接。
引入吗啉基团: 最后一步涉及将中间体在碱性条件下与吗啉反应,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这包括使用高通量反应器、连续流动化学和先进的纯化技术,如色谱法和结晶。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吲哚部分,导致形成氧化吲哚衍生物。
还原: 还原反应可以针对喹唑啉环,将其转化为二氢喹唑啉衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲核试剂如卤代烷和胺可以在碱性条件下使用。
主要产物
氧化: 氧化吲哚衍生物。
还原: 二氢喹唑啉衍生物。
取代: 各种取代的吗啉衍生物。
科学研究应用
4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine 在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构和生物活性,正在研究其作为治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine 的作用机制涉及其与特定分子靶标的相互作用。已知吲哚部分与各种受体和酶结合,调节其活性。喹唑啉环可以与 DNA 和蛋白质相互作用,影响细胞过程。吗啉基团增强了化合物的溶解度和生物利用度,促进其生物学作用。
相似化合物的比较
类似化合物
1H-吲哚-3-甲醛: 许多具有类似生物活性的吲哚衍生物的前体。
4-(二[1H-吲哚-3-基]甲基)吗啉: 具有抗炎特性的吲哚衍生物。
2-氨基-7-羟基-4-(1H-吲哚-3-基)-4H-色烯-3-腈: 具有潜在抗癌活性的吲哚衍生物。
独特性
4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine 的独特性在于其结合了吲哚部分、喹唑啉环和吗啉基团。这种独特的结构赋予了其独特的生物活性和化学特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C32H34N4O3 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
4-[3-[4-(1-ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C32H34N4O3/c1-3-36-27-13-8-7-12-24(27)30(32(36)23-10-5-4-6-11-23)31-25-20-29(28(37-2)21-26(25)33-22-34-31)39-17-9-14-35-15-18-38-19-16-35/h4-8,10-13,20-22H,3,9,14-19H2,1-2H3 |
InChI 键 |
LZGZDXBHZFWXID-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=NC=NC5=CC(=C(C=C54)OCCCN6CCOCC6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


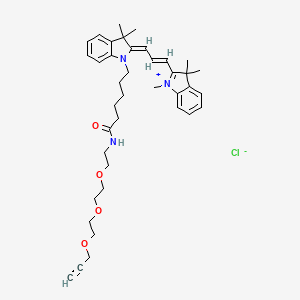
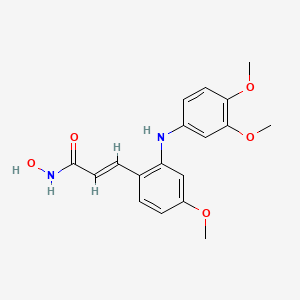
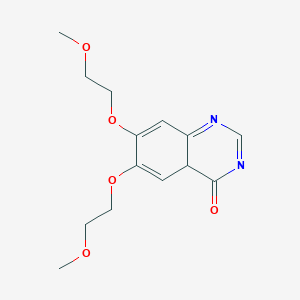
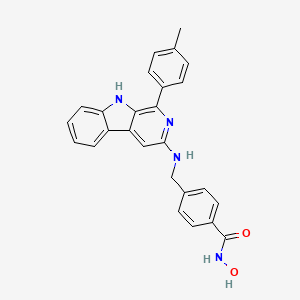
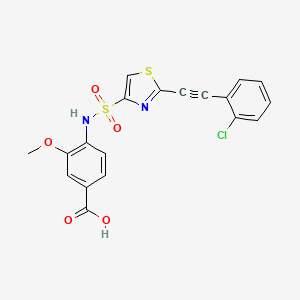
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)


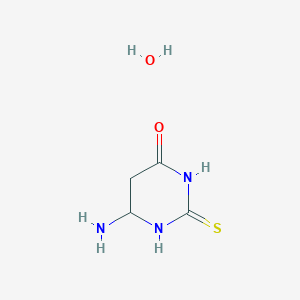
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
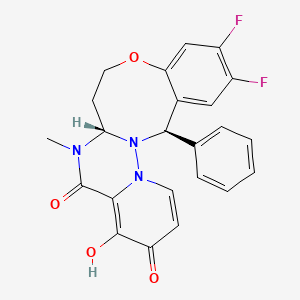
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)

